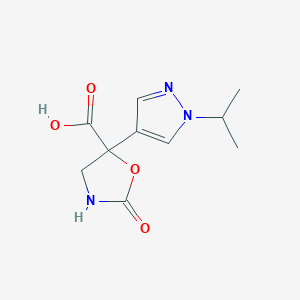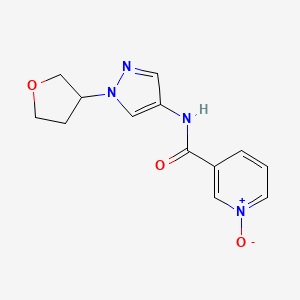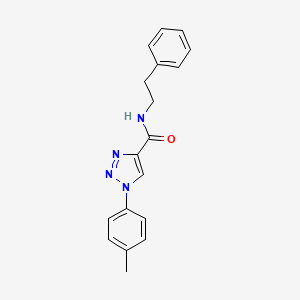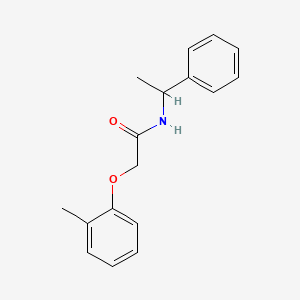
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid, also known as OPZ or AZD5847, is a novel oxazolidinone antibiotic that has shown promising results in scientific research. It belongs to the class of synthetic antimicrobial agents that inhibit bacterial protein synthesis.
Mechanism of Action
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid acts by inhibiting bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome. It specifically binds to the peptidyl transferase center (PTC) of the ribosome, preventing the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects:
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has been shown to have low toxicity and good pharmacokinetic properties in animal studies. It is rapidly absorbed and distributed throughout the body, reaching high concentrations in the lungs and other tissues. 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.
Advantages and Limitations for Lab Experiments
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has several advantages for laboratory experiments, including its broad-spectrum antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its high cost and limited availability may pose challenges for researchers. In addition, the lack of clinical data on the safety and efficacy of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid in humans limits its potential for translation into clinical practice.
Future Directions
There are several future directions for research on 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another area of interest is the investigation of its potential for combination therapy with other antibiotics to combat drug-resistant bacterial infections. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid in humans and its potential for clinical use.
Conclusion:
In conclusion, 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid is a promising novel oxazolidinone antibiotic that has shown potent antibacterial activity against various bacterial pathogens. Its mechanism of action, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research and development. However, its high cost and limited availability may pose challenges for its clinical translation. Further studies are needed to evaluate its safety and efficacy in humans and its potential for clinical use.
Synthesis Methods
The synthesis of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid involves the reaction of 4-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidin-2-one with ethyl chloroformate in the presence of triethylamine and methanol. The resulting compound is then treated with sodium hydroxide to obtain 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid. This method has been optimized and improved over the years, resulting in high yields and purity of the product.
Scientific Research Applications
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria, including drug-resistant strains. It has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is a major global health problem. 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has also been tested against other bacterial pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.
properties
IUPAC Name |
2-oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)13-4-7(3-12-13)10(8(14)15)5-11-9(16)17-10/h3-4,6H,5H2,1-2H3,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUOODKRACJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)
![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)


![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)


![5-[3-Fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl]oxy]phenyl]-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one](/img/structure/B2749348.png)